ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate
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Overview
Description
Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan, also featuring an indole moiety.
Uniqueness
Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C24H32N2O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3 |
InChI Key |
AKUCMKAPHCGRFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C |
Origin of Product |
United States |
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